molecular formula C15H20N4O2S2 B6473385 N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2640966-51-2

N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6473385
CAS No.: 2640966-51-2
M. Wt: 352.5 g/mol
InChI Key: DLGDQRIMXFBGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a piperidine ring and a cyclopropanesulfonamide substituent. The thienopyrimidine scaffold is known for its role in modulating kinase activity and other biological targets, while the cyclopropane sulfonamide group enhances metabolic stability and solubility.

Properties

IUPAC Name

N-[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S2/c1-10-8-22-14-13(10)16-9-17-15(14)19-6-2-3-11(7-19)18-23(20,21)12-4-5-12/h8-9,11-12,18H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGDQRIMXFBGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The thieno[3,2-d]pyrimidine core distinguishes this compound from analogs with related scaffolds:

  • Pyrrolo[2,3-d]pyrimidine derivatives (e.g., compounds in ): These feature a nitrogen-rich pyrrolopyrimidine system, which may alter electronic properties and binding affinity compared to the sulfur-containing thienopyrimidine .
  • Benzofuro[3,2-d]pyrimidines (): Oxygen instead of sulfur in the fused ring reduces lipophilicity and may impact metabolic pathways. Benzofuropyrimidines are prone to ring cleavage under reaction conditions, whereas the thienopyrimidine core demonstrates greater stability .
Table 1: Core Structure Comparison
Compound Core Heteroatom Stability Notes Potential Applications
Thieno[3,2-d]pyrimidine S High thermal/chemical stability Kinase inhibitors, antivirals
Pyrrolo[2,3-d]pyrimidine N Moderate stability Anticancer agents
Benzofuro[3,2-d]pyrimidine O Prone to ring cleavage Less favored for long-term use

Substituent Effects

The cyclopropanesulfonamide group is a critical pharmacophore. Key comparisons include:

  • Cyclopentyl vs. The piperidine linker in the target compound offers a six-membered ring, enabling broader spatial arrangements for target engagement .
  • Methyl Substitution: The 7-methyl group on the thienopyrimidine may enhance steric shielding, reducing off-target interactions compared to ethyl or cyano substituents in patent analogs () .
Table 2: Substituent Impact
Compound Substituent Position Functional Group Effect on Properties
Target compound 7-methyl Cyclopropanesulfonamide Improved solubility and target selectivity
Patent analogs () 8-methyl, 6H-pyrrolo Cyano, ethyl Variable lipophilicity and potency
Benzothieno derivatives () N/A Formamideoximes Lower metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.